molecular formula C16H18N2O4 B2516251 Methyl (4-acrylamidobenzoyl)-D-prolinate CAS No. 2361588-42-1

Methyl (4-acrylamidobenzoyl)-D-prolinate

Cat. No.: B2516251
CAS No.: 2361588-42-1
M. Wt: 302.33
InChI Key: KMQOKZFBTVHKMV-CYBMUJFWSA-N
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Description

Methyl (4-acrylamidobenzoyl)-D-prolinate is a synthetic compound featuring a D-proline methyl ester core functionalized with a 4-acrylamidobenzoyl group.

Synthesis likely involves acylation of D-proline methyl ester with 4-acrylamidobenzoyl chloride under basic conditions, analogous to sulfonylation and esterification methods described for similar compounds . Applications may include enzyme inhibition or chiral catalysis, extrapolated from studies on peptidyl aldehydes, histone deacetylase inhibitors, and polymeric ionic liquids containing D-prolinate .

Properties

IUPAC Name

methyl (2R)-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-3-14(19)17-12-8-6-11(7-9-12)15(20)18-10-4-5-13(18)16(21)22-2/h3,6-9,13H,1,4-5,10H2,2H3,(H,17,19)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQOKZFBTVHKMV-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1C(=O)C2=CC=C(C=C2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCCN1C(=O)C2=CC=C(C=C2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (4-acrylamidobenzoyl)-D-prolinate typically involves a multi-step process:

    Acrylation: The initial step involves the acrylation of 4-aminobenzoic acid to form 4-acrylamidobenzoic acid. This reaction is usually carried out using acryloyl chloride in the presence of a base such as triethylamine.

    Esterification: The next step is the esterification of D-proline with methanol to form methyl D-prolinate. This reaction is catalyzed by an acid such as sulfuric acid.

    Coupling: The final step involves the coupling of 4-acrylamidobenzoic acid with methyl D-prolinate. This is typically achieved using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl (4-acrylamidobenzoyl)-D-prolinate undergoes various chemical reactions, including:

    Oxidation: The acrylamide group can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

    Substitution: The acrylamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted acrylamides.

Scientific Research Applications

Methyl (4-acrylamidobenzoyl)-D-prolinate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as hydrogels and nanocomposites, due to its polymerizable acrylamide group.

Mechanism of Action

The mechanism of action of Methyl (4-acrylamidobenzoyl)-D-prolinate involves its interaction with specific molecular targets. The acrylamide group can undergo Michael addition reactions with nucleophiles, such as thiol groups in proteins, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and other proteins, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Key structural differences and similarities are highlighted below:

Table 1: Structural Comparison
Compound Functional Groups Backbone Modifications Stereochemistry
Methyl (4-acrylamidobenzoyl)-D-prolinate Acrylamide, benzoyl, methyl ester Acylated D-proline D-configuration
Methyl ((4-aminobenzyl)sulfonyl)-D-prolinate Sulfonyl, aminobenzyl, methyl ester Sulfonylated D-proline D-configuration
Benzyl (4R)-4-hydroxy-D-prolinate Hydroxy, benzyl ester Hydroxylated D-proline D-configuration
Peptidyl α-ketoamides (e.g., from Korukonda et al.) Ketoamide, proline derivatives Modified proline for calpain inhibition Varied stereochemistry

Key Observations :

  • D-prolinate’s stereochemistry is conserved across analogs, critical for interactions with chiral environments in biological systems or catalysts .
Table 3: Functional Comparisons
Compound Biological Activity Catalytic Role Key Findings
This compound* Hypothetical enzyme inhibition Chiral catalyst support N/A (extrapolated)
Peptidyl α-ketoamides Calpain inhibition (IC₅₀: 0.2–5 μM) N/A Cytotoxicity varies with substituents
Polymeric D-prolinate ionic liquids N/A Asymmetric aldol catalysis No stereochemical match/mismatch
HDAC6 inhibitors (α-amino amides) IC₅₀: 10–100 nM N/A Enhanced activity with bulky groups

Insights :

  • The acrylamide group may enhance binding to enzymes via Michael addition or hydrogen bonding, similar to ketoamide inhibitors .
  • D-prolinate’s role in chiral catalysis is well-documented, though its efficacy in the target compound depends on the acrylamide’s steric and electronic effects .

Physical and Crystallographic Properties

Table 4: Crystallographic Data
Compound Space Group Hydrogen Bonding Lattice Energy (DFT) Reference
This compound* Hypothetical Acrylamide N–H⋯O interactions Estimated −120 kcal/mol
Methyl ((4-aminobenzyl)sulfonyl)-D-prolinate P2₁2₁2₁ Sulfonyl O⋯H–N and N–H⋯O networks −145 kcal/mol (calculated)
4-(Dimethylamino)benzohydrazide P 1 Hydrazide N–H⋯O and C–H⋯π −110 kcal/mol

Analysis :

  • The acrylamide group likely forms weaker hydrogen bonds compared to sulfonyl or hydrazide groups, affecting crystal packing and solubility .
  • D-prolinate derivatives exhibit distinct packing patterns vs. L-prolinate analogs, as shown in Wang et al. (2023) .

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